5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
The compound 5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide features a sulfonamide core linked to a substituted benzene ring (5-fluoro, 2-methoxy) and a unique ethyl bridge bearing two thiophene moieties, one of which is sulfonylated.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S4/c1-24-13-7-6-12(18)10-15(13)28(22,23)19-11-16(14-4-2-8-25-14)27(20,21)17-5-3-9-26-17/h2-10,16,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCPXGJFSDILNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
Key Observations :
- Halogenation : The target compound’s 5-fluoro substituent may enhance metabolic stability compared to the 5-chloro analog in , as fluorine is less reactive and reduces oxidative degradation .
- Heterocyclic Components: The dual thiophene system (one sulfonylated) distinguishes it from analogs with benzo[b]thiophene or thiazole .
- Linker Flexibility : The ethyl bridge in the target compound may offer greater conformational flexibility compared to rigid piperazinyl or thiazole-linked analogs .
Insights :
- The target compound’s thiophene sulfonyl group may confer anti-inflammatory or kinase-inhibitory properties, as seen in structurally related sulfonamides .
- The 5-fluoro substituent could enhance selectivity for enzymes like carbonic anhydrase IX, a cancer target, compared to non-fluorinated analogs .
Physicochemical Properties
Table 3: Predicted Properties (Based on Substituents)
Biological Activity
5-Fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class. Its unique structural features, including a fluorine atom and thiophene rings, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it exhibits a complex structure that influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.49 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the sulfonamide group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound's structure may enhance its efficacy against certain bacterial strains. Studies have shown that related compounds exhibit significant antibacterial activity, suggesting that this compound could similarly inhibit bacterial growth.
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives of sulfonamides have been reported to exhibit COX-1 and COX-2 inhibitory activities, which are crucial for reducing inflammation and pain.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to the target compound showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against these pathogens.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that related compounds inhibited COX-2 with IC50 values ranging from 0.01 to 5 µM, indicating a strong potential for anti-inflammatory applications.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of thiophene-containing sulfonamides, revealing significant reductions in edema compared to control groups.
Comparative Analysis with Similar Compounds
A comparison with other sulfonamide compounds reveals unique aspects of this compound:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Sulfanilamide | Moderate | Low |
| 5-Fluoro-2-methoxybenzenesulfonamide | High | Moderate |
| 5-Fluoro-2-methoxy-N-[thiophen-2-yl]sulfonamide | High | High |
| 5-Fluoro-2-methoxy-N-[2-(thiophen-2-yl)-... | Potentially high | Potentially high |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
